molecular formula C22H23F3N4O B3757975 1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3757975
M. Wt: 416.4 g/mol
InChI Key: SJAAAKYQQIZCIF-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific substituents present on the piperazine ring. Some common reactions include nucleophilic substitution, oxidation, and free radical bromination .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Piperazine derivatives are known to interact with various receptors in the body, including serotonin receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some piperazine derivatives, such as TFMPP, are known to have psychoactive effects and are sometimes encountered as designer drugs .

Properties

IUPAC Name

3-(2-phenylethyl)-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O/c23-22(24,25)18-7-4-8-19(15-18)29-13-11-28(12-14-29)16-21-26-20(27-30-21)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAAAKYQQIZCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)CCC3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine

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